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molecular formula C6H4BrF3N2 B1282194 3-Bromo-5-(trifluoromethyl)pyridin-2-amine CAS No. 79456-30-7

3-Bromo-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1282194
M. Wt: 241.01 g/mol
InChI Key: KBNACDZKKVMULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04349681

Procedure details

In a 100 ml four necked flask equipped with the same equipments as those used in Example 3 were placed 3 g of 2-amino-5-trifluoromethylpyridine and 30 ml of acetic acid to provide a homogeneous solution. 4.4 g of bromine was dropwise added thereto while cooling the flask with ice water at 10° to 20° C., and after completion of the dropwise addition, the mixture was reacted for 1 hour. The reaction product was poured into 200 ml of water, washed with an aqueous solution of sodium thiosulfate and extracted with methylene chloride. The methylene chloride layer was dried over anhydrous sodium sulfate, and the solvent was evaporated off. The solid thus obtained was washed with n-hexane to obtain 3.5 g of the desired product.
[Compound]
Name
four
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
4.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.C(O)(=O)C.[Br:16]Br>O>[NH2:1][C:2]1[C:7]([Br:16])=[CH:6][C:5]([C:8]([F:9])([F:11])[F:10])=[CH:4][N:3]=1

Inputs

Step One
Name
four
Quantity
100 mL
Type
reactant
Smiles
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C(F)(F)F
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
4.4 g
Type
reactant
Smiles
BrBr
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide a homogeneous solution
ADDITION
Type
ADDITION
Details
after completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with an aqueous solution of sodium thiosulfate
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
WASH
Type
WASH
Details
was washed with n-hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1Br)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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